molecular formula C44H8F20N4Pt B025444 platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide CAS No. 109781-47-7

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

Cat. No.: B025444
CAS No.: 109781-47-7
M. Wt: 1167.6 g/mol
InChI Key: OXKPMKLTIJUTAM-UHFFFAOYSA-N
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Description

PT(II) Meso-tetra(pentafluorophenyl)porphine:

Mechanism of Action

Target of Action

PT(II) Meso-tetra(pentafluorophenyl)porphine is a stable metalloporphyrin possessing perfluorinated phenyl groups and a platinum ligand It’s known that metalloporphyrins often interact with various biological targets, including proteins and dna, due to their ability to coordinate with different metal ions .

Mode of Action

It’s known that this compound can act as a catalyst in organic synthesis, specifically in the activation of c-h bonds . This suggests that it may interact with its targets by facilitating or enhancing certain chemical reactions.

Pharmacokinetics

It’s known that this compound is soluble in some organic solvents, such as toluene and chloroform , which may influence its absorption and distribution in biological systems.

Result of Action

PT(II) Meso-tetra(pentafluorophenyl)porphine is used as a pressure-sensitive luminophore in pressure-sensitive paints . It also works in cells measuring metabolic changes while also efficiently measuring oxygen in sol-gel matrices . This suggests that the molecular and cellular effects of this compound’s action involve changes in luminescence and oxygen levels.

Action Environment

The action, efficacy, and stability of PT(II) Meso-tetra(pentafluorophenyl)porphine can be influenced by various environmental factors. For instance, its solubility in certain organic solvents suggests that the presence and concentration of these solvents can affect its action. Furthermore, its use in pressure-sensitive paints indicates that changes in pressure can also influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PT(II) Meso-tetra(pentafluorophenyl)porphine typically involves the reaction of a suitable porphyrin precursor with a platinum salt, such as platinum(II) chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the platinum-porphyrin complex .

Industrial Production Methods: Industrial production of PT(II) Meso-tetra(pentafluorophenyl)porphine follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PT(II) Meso-tetra(pentafluorophenyl)porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .

Comparison with Similar Compounds

  • Platinum(II) meso-tetraphenylporphine
  • Platinum(II) meso-tetra(4-fluorophenyl)porphine
  • Platinum(II) meso-tetra(4-chlorophenyl)porphine

Uniqueness: PT(II) Meso-tetra(pentafluorophenyl)porphine is unique due to its pentafluorophenyl substituents, which enhance its stability and photophysical properties compared to other platinum-porphyrin complexes. These properties make it particularly suitable for applications in oxygen sensing and photodynamic therapy .

Properties

CAS No.

109781-47-7

Molecular Formula

C44H8F20N4Pt

Molecular Weight

1167.6 g/mol

IUPAC Name

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2

InChI Key

OXKPMKLTIJUTAM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2]

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
Reactant of Route 6
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platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

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